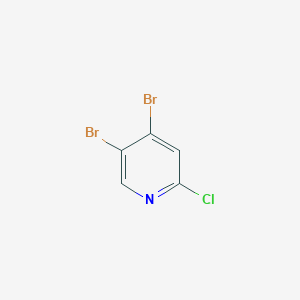

4,5-Dibromo-2-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

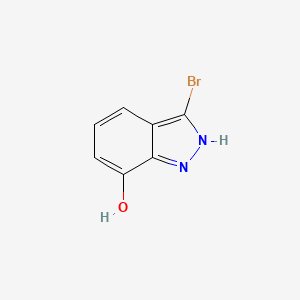

4,5-Dibromo-2-chloropyridine is a halogenated pyridine . It has a molecular weight of 271.34 . It is a colorless to yellow solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of 4,5-Dibromo-2-chloropyridine can be achieved through a bromination reaction . The starting raw material is 2-amino-4-thloropyridine . After the bromination reaction, a key intermediate is obtained with a yield greater than 80% . Then, 4,5-Dibromo-2-chloropyridine is obtained through diazotization and chlorination . The total yield is greater than 50% .Molecular Structure Analysis

The molecular formula of 4,5-Dibromo-2-chloropyridine is C5H2Br2ClN . The average mass is 271.337 Da and the monoisotopic mass is 268.824249 Da .Physical And Chemical Properties Analysis

4,5-Dibromo-2-chloropyridine is a colorless to yellow solid or semi-solid or liquid . It has a molecular weight of 271.34 .Scientific Research Applications

Catalytic Amination Processes

4,5-Dibromo-2-chloropyridine is utilized in catalytic amination processes, demonstrating high yields and chemoselectivity. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominately yields 5-amino-2-chloropyridine with 96% isolated yield, showcasing the compound's role in selective synthesis processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Halogen/Halogen Displacement in Heterocycles

4,5-Dibromo-2-chloropyridine is also involved in silyl-mediated halogen/halogen displacement reactions. Such reactions are crucial for modifying heterocyclic compounds, offering pathways for the synthesis of various pyridine derivatives by exchanging halogens under specific conditions (M. Schlosser & F. Cottet, 2002).

Preparation of Metal-Complexing Molecular Rods

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods, have been developed using 4,5-Dibromo-2-chloropyridine. These syntheses are critical for the construction of complex molecular architectures, including those used in coordination chemistry and materials science (P. Schwab, F. Fleischer, & J. Michl, 2002).

Nonclassical Noncovalent Interactions in Crystal Structures

The study of crystal structures, such as those formed by 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, illustrates the role of nonclassical noncovalent interactions controlled by compounds like 4,5-Dibromo-2-chloropyridine. These interactions are key to understanding molecular assembly and the design of new materials (M. AlDamen & S. Haddad, 2011).

Deprotonation and Functionalization Reactions

Deprotonation of chloropyridines using lithium magnesates, involving compounds like 4,5-Dibromo-2-chloropyridine, paves the way for the synthesis of functionalized derivatives. These reactions are instrumental in organic synthesis, allowing for the creation of diverse chemical entities (Haçan Awad et al., 2004).

Synthesis of Triarylpyridine Derivatives

4,5-Dibromo-2-chloropyridine plays a role in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives. These compounds have a broad spectrum of biological and pharmaceutical properties, underscoring the versatility of 4,5-Dibromo-2-chloropyridine in facilitating important synthetic pathways (B. Maleki, 2015).

Safety and Hazards

4,5-Dibromo-2-chloropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

The primary target of 4,5-Dibromo-2-chloropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, playing a crucial role in the formation of new carbon-carbon bonds .

Mode of Action

4,5-Dibromo-2-chloropyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds through a combination of exceptionally mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of 4,5-Dibromo-2-chloropyridine’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .

Action Environment

The action, efficacy, and stability of 4,5-Dibromo-2-chloropyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as organoboron reagents, can also affect the compound’s action .

properties

IUPAC Name |

4,5-dibromo-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFRDCWAWXYNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-2-chloropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

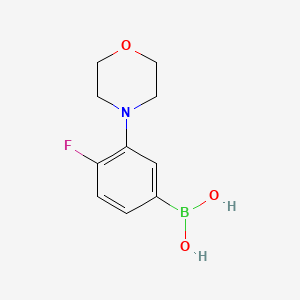

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

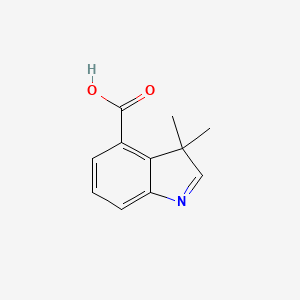

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

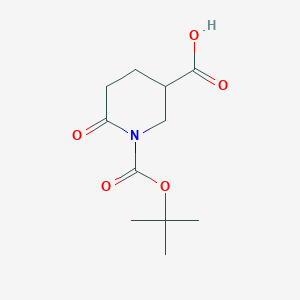

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)